3-Methylimidazo[1,2-A]pyridine-6-carbonitrile
Overview
Description
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C9H7N3. It is part of the imidazo[1,2-A]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by a fused bicyclic structure that includes both an imidazole and a pyridine ring, making it a valuable scaffold in organic synthesis .
Mechanism of Action
Target of Action
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile is a novel derivative of imidazo[1,2-a]pyridine . It has been identified as a potential covalent inhibitor for treating cancers and has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The primary targets of this compound are KRAS G12C-mutated cells .
Mode of Action
The compound interacts with its targets by covalently binding to them . This covalent interaction results in the inhibition of the target cells, thereby preventing their proliferation and growth .
Biochemical Pathways
It is known that the compound exhibits significant activity against mdr-tb and xdr-tb , suggesting that it may interfere with the biochemical pathways associated with these conditions.
Pharmacokinetics
Its molecular weight of 15717 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of its target cells . This leads to a reduction in the severity of the conditions against which it is active, such as cancer and tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridines.
Scientific Research Applications
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-A]pyridine-3-carboxamide
- 4-Methylimidazo[1,2-A]pyridine-5-carbonitrile
- Imidazo[1,2-A]pyridine-6-carbohydrazide
Uniqueness: 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its cyano group at the 6-position makes it particularly versatile in synthetic applications, allowing for further functionalization .
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYONWCMYWIAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731274 | |
Record name | 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952511-46-5 | |
Record name | 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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